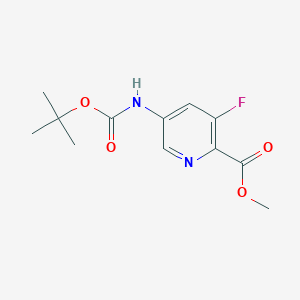
Methyl 5-((tert-butoxycarbonyl)amino)-3-fluoropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoropyridine-2-carboxylic acid.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control of reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
化学反应分析
Types of Reactions
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine after removal of the Boc group.
科学研究应用
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
相似化合物的比较
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyl carbamate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to other Boc-protected compounds.
属性
分子式 |
C12H15FN2O4 |
|---|---|
分子量 |
270.26 g/mol |
IUPAC 名称 |
methyl 3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-7-5-8(13)9(14-6-7)10(16)18-4/h5-6H,1-4H3,(H,15,17) |
InChI 键 |
VRQJRQPVFNDHQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


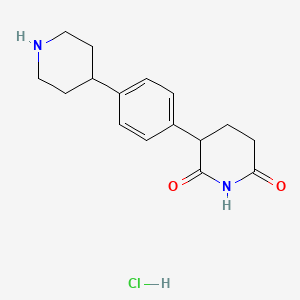
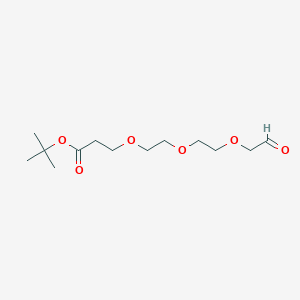
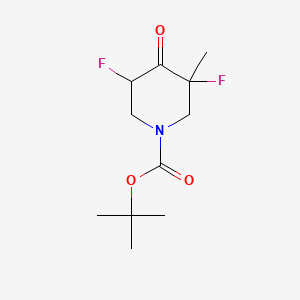
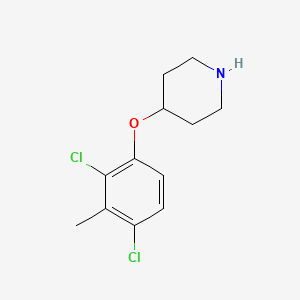
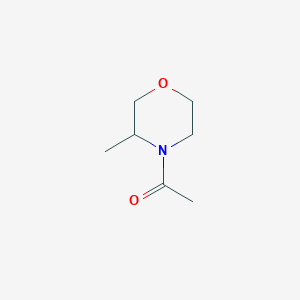
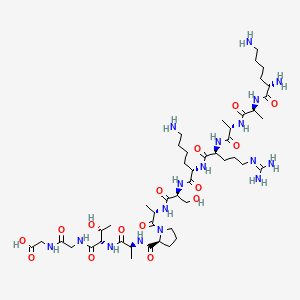

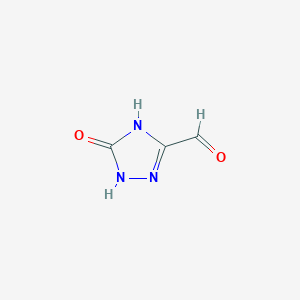
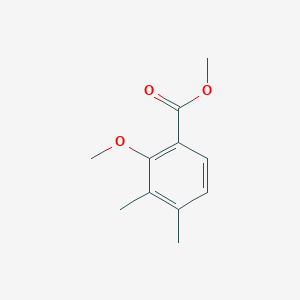
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
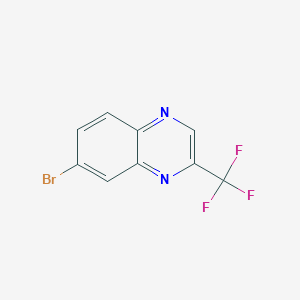
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
